Oxybutynin-d10 Hydrochloride

概要

説明

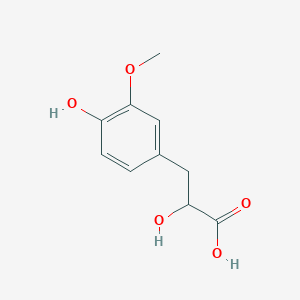

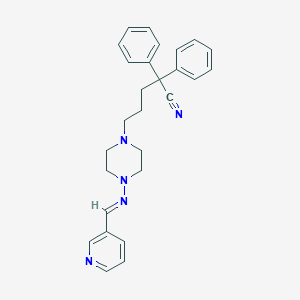

Oxybutynin-d10 Hydrochloride is a variant of Oxybutynin, an antimuscarinic agent that reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void . It is used to treat symptoms of overactive bladder, such as frequent or urgent urination, incontinence (urine leakage), and increased night-time urination .

Synthesis Analysis

The synthesis of Oxybutynin involves the preparation of the racemic drug and, in a detailed manner, preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin .

Chemical Reactions Analysis

Oxybutynin reacts with malonic acid anhydride in acetic acid anhydride to form a highly yellow colored product that can be measured spectrophotometrically .

Physical And Chemical Properties Analysis

Oxybutynin Hydrochloride appears as a powder and has a melting point of 122-124°C .

科学的研究の応用

Overactive Bladder Syndrome (OAB)

Oxybutynin-d10 Hydrochloride: is primarily indicated for the treatment of Overactive Bladder Syndrome (OAB) . It is the most widely prescribed compound for OAB globally, helping to manage symptoms such as urinary urgency, frequency, and nocturia, with or without urgency urinary incontinence .

Antimuscarinic Agent

As an antimuscarinic agent , Oxybutynin-d10 Hydrochloride exhibits a high affinity for muscarinic receptors in human bladder tissue. It effectively blocks carbachol-induced contractions, preventing involuntary bladder contractions and reducing urgency .

Hyperhidrosis Management

Reports have indicated that Oxybutynin-d10 Hydrochloride could emerge as a promising medication for managing hyperhidrosis . This condition involves excessive sweating and can significantly impact the quality of life .

Hot Flashes in Breast Cancer

Oxybutynin-d10 Hydrochloride has been discussed in clinical trials for the management of hot flashes associated with breast cancer. It offers a non-hormonal option for patients experiencing this common side effect of cancer treatment .

Obstructive Sleep Apnea

There is potential for repositioning Oxybutynin-d10 Hydrochloride in the treatment of obstructive sleep apnea . This application is based on its effects on the autonomic nervous system, which may influence respiratory patterns during sleep .

Drug Repositioning Opportunities

The concept of drug repositioning has been applied to Oxybutynin-d10 Hydrochloride, exploring its use beyond its original indications. This approach can save time and resources in drug development by utilizing existing clinical data .

Synthesis and Mode of Action

The synthesis of Oxybutynin-d10 Hydrochloride involves the preparation of the racemic drug and key intermediates like (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Understanding its mode of action is crucial for developing new formulations and reducing adverse effects .

Formulations Development

Oxybutynin-d10 Hydrochloride has been formulated in various ways, including immediate- and extended-release tablets, transdermal patches, gels, and more. These diverse formulations aim to improve patient compliance and reduce side effects .

作用機序

Target of Action

Oxybutynin primarily targets the muscarinic receptors within the urothelium and detrusor muscle . These receptors play a crucial role in bladder contractions, which are normally a result of acetylcholine binding .

Mode of Action

Oxybutynin acts as an antimuscarinic agent . It inhibits the muscarinic action of acetylcholine on smooth muscle, effectively suppressing bladder contraction by preventing the binding of acetylcholine . This results in reduced detrusor muscle activity, relaxing the bladder and preventing the urge to void .

Biochemical Pathways

The primary biochemical pathway affected by oxybutynin is the cholinergic pathway . By inhibiting the muscarinic receptors, oxybutynin disrupts the normal cholinergic signaling that leads to bladder contractions . This results in decreased urinary frequency, urgency, and incontinence .

Result of Action

The molecular and cellular effects of oxybutynin’s action primarily involve the relaxation of the detrusor muscle in the bladder . This reduces the urge to void, thereby relieving undesirable urinary symptoms and improving the quality of life for patients affected by overactive bladder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxybutynin. For instance, the presence of other drugs can interact with oxybutynin, potentially affecting its efficacy . Additionally, certain disease conditions can also influence the drug’s action

Safety and Hazards

Oxybutynin Hydrochloride is harmful if swallowed. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It’s important to avoid becoming overheated or dehydrated during exercise and in hot weather as Oxybutynin can decrease perspiration and you may be more prone to heat stroke .

将来の方向性

特性

IUPAC Name |

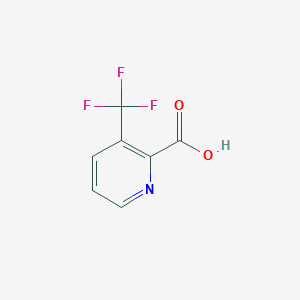

4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-MFMGRUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)C([2H])([2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

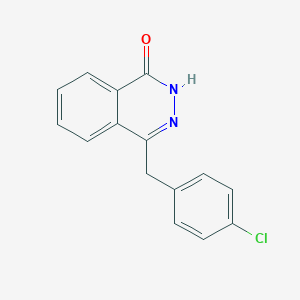

![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)